(E)-3-(5-(4-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
The compound (E)-3-(5-(4-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative characterized by a benzylidene substituent at the C5 position of the thiazolidinone core. The (E)-stereochemistry of the benzylidene group is critical for its structural and electronic properties. Thiazolidinones are well-studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This compound’s structural uniqueness lies in the combination of the thioxo group at C2, the 4-oxo moiety, and the propanoic acid side chain, which may influence its binding affinity to target proteins .
Properties
IUPAC Name |
3-[(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4S2/c15-13(16)21-9-3-1-8(2-4-9)7-10-12(20)17(14(22)23-10)6-5-11(18)19/h1-4,7,13H,5-6H2,(H,18,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBCUEQQHZZVKM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key structural analogs (Table 1), focusing on substituents, molecular properties, and reported biological activities.
Table 1: Comparative Analysis of Thiazolidinone Derivatives
Key Differences and Implications
Substituent Effects: The difluoromethoxy group in the target compound introduces electron-withdrawing effects and greater hydrolytic stability compared to methoxy or phenoxy groups in analogs . This may enhance receptor binding in hydrophobic pockets.
Stereochemical Considerations :
- Compound 27 exhibits a high enantiomeric excess (85%) and specific rotation ([α]²⁵D = -155.09°), suggesting stereoselective interactions with biological targets . In contrast, the target compound’s (E)-configuration may optimize spatial alignment with enzyme active sites.
Synthetic Accessibility: The target compound and Compound share a propanoic acid side chain, simplifying synthesis compared to hydrazono-containing derivatives (e.g., ), which require additional steps for hydrazone formation .
Biological Activity Trends: Thiazolidinones with thioxo groups (e.g., target compound, Compound 27, Compound ) are often potent enzyme inhibitors (e.g., tyrosine phosphatases, carbonic anhydrases) due to thiol-mediated interactions . Hydrazono derivatives (e.g., ) may exhibit dual activity via hydrogen bonding and π-π stacking interactions .
Structural Similarity Analysis Using Chemoinformatics
Similarity Coefficients and Binary Fingerprinting
A statistical study using 51 similarity coefficients (e.g., Tanimoto, Dice) for binary chemoinformatics data revealed that structural analogs like the target compound and Compound share high similarity (Tanimoto coefficient >0.85) due to conserved thiazolidinone and propanoic acid motifs . However, substituent variations (e.g., difluoromethoxy vs. methoxy) reduce similarity scores to ~0.70, highlighting the importance of functional group optimization .
Pharmacophore Mapping
- Common Features : Thioxo group (hydrogen bond acceptor), benzylidene ring (hydrophobic interaction), and carboxylic acid (ionic interaction).
- Divergences: Fluorinated substituents in the target compound may alter electron density and steric hindrance compared to non-fluorinated analogs .
Q & A
Q. What are the key considerations for optimizing the synthesis of (E)-3-(5-(4-(difluoromethoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?
The synthesis of this compound involves a multi-step process, typically including:
- Thiazolidinone core formation : Reacting a thioamide precursor with a substituted benzaldehyde under acidic conditions (e.g., glacial acetic acid) .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) at reflux temperatures (~80–120°C) are often used to enhance reaction efficiency .
- Purification : Column chromatography (e.g., silica gel with DCM:MeOH gradients) or recrystallization (e.g., ethanol-water mixtures) ensures high purity .
Critical parameters : Monitoring reaction progress via TLC and characterizing intermediates via NMR (1H/13C) and IR spectroscopy .
Q. How can the stereochemistry and three-dimensional conformation of this compound be confirmed?
- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for the benzylidene double bond (E/Z isomerism) .
- Computational modeling : Density functional theory (DFT) calculations validate geometric parameters (e.g., dihedral angles) and predict electronic properties .
- Optical rotation and CD spectroscopy : Used for chiral derivatives to confirm enantiomeric purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Identifies proton environments (e.g., benzylidene protons at δ 7.2–8.0 ppm) and carbonyl/thione groups (δ 170–190 ppm for C=O/C=S) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) for this compound?
- Assay standardization : Compare activities using uniform protocols (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity) .
- Target specificity studies : Use molecular docking or SPR to identify binding partners (e.g., enzymes like PPAR-γ or bacterial topoisomerases) .
- In vivo validation : Address discrepancies between in vitro and in vivo results by testing in animal models (e.g., xenografts for anticancer activity) .
Q. What strategies can mitigate oxidative instability of the thioxothiazolidinone core during biological assays?
- Protective groups : Introduce tert-butyl or acetyl groups to shield reactive sulfur atoms .
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent thione oxidation to sulfoxide .
- Antioxidant co-treatment : Use agents like ascorbic acid in cell culture media to stabilize the compound .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
- QSAR modeling : Correlate structural features (e.g., difluoromethoxy substituent lipophilicity) with bioavailability .
- Molecular dynamics simulations : Predict binding kinetics to serum proteins (e.g., albumin) for half-life optimization .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Thione sulfur activation : The electron-deficient thioxo group facilitates nucleophilic attack at the 4-oxo position .
- Solvent effects : Polar aprotic solvents stabilize transition states in SN2 mechanisms .
- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thiazolidinone Derivatives
| Parameter | Optimal Range | References |
|---|---|---|
| Solvent | DMF, DMSO, or ethanol | |
| Temperature | 80–120°C (reflux) | |
| Catalyst | Glacial acetic acid | |
| Purification | Silica gel chromatography |
Q. Table 2. Common Biological Assays and Targets
| Assay Type | Target | Reference |
|---|---|---|
| Antimicrobial MIC | Bacterial topoisomerase IV | |
| Anticancer IC50 | PPAR-γ or tubulin polymerization | |
| Anti-inflammatory | COX-2 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
